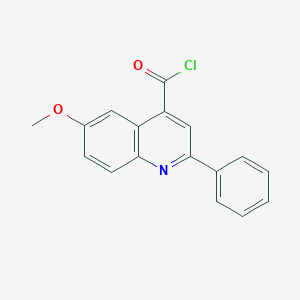
6-Methoxy-2-phenylquinoline-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- is a chemical compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.74 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a carbonyl chloride group at the 4-position, a methoxy group at the 6-position, and a phenyl group at the 2-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- typically involves the chlorination of 4-quinolinecarboxylic acid derivatives. The reaction conditions often require the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents . The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
Industrial production methods for 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent addition .
Análisis De Reacciones Químicas
Types of Reactions
4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products Formed
Amides and Esters: These are the major products formed from nucleophilic substitution reactions involving amines and alcohols, respectively.
Oxidized and Reduced Quinoline Derivatives: These are formed from oxidation and reduction reactions of the quinoline ring.
Aplicaciones Científicas De Investigación
4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- is primarily based on its ability to react with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols . This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives .
Comparación Con Compuestos Similares
Similar Compounds
4-Quinolinecarbonyl chloride,6-methoxy-2-methyl-: Similar structure but with a methyl group instead of a phenyl group at the 2-position.
4-Quinolinecarbonyl chloride,6-methoxy-2-ethyl-: Similar structure but with an ethyl group instead of a phenyl group at the 2-position.
Uniqueness
4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- is unique due to the presence of the phenyl group at the 2-position, which can influence its reactivity and the types of derivatives formed .
Propiedades
Número CAS |
174636-82-9 |
|---|---|
Fórmula molecular |
C17H12ClNO2 |
Peso molecular |
297.7 g/mol |
Nombre IUPAC |
6-methoxy-2-phenylquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C17H12ClNO2/c1-21-12-7-8-15-13(9-12)14(17(18)20)10-16(19-15)11-5-3-2-4-6-11/h2-10H,1H3 |
Clave InChI |
JXANKJLPNXHURP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 |
Sinónimos |
4-QUINOLINECARBONYL CHLORIDE,6-METHOXY-2-PHENYL- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















